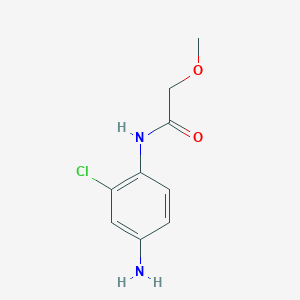

N-(4-amino-2-chlorophenyl)-2-methoxyacetamide

Beschreibung

N-(4-Amino-2-chlorophenyl)-2-methoxyacetamide is an aromatic acetamide derivative featuring a 4-amino-2-chlorophenyl group linked to a methoxyacetamide moiety. This compound is part of a broader class of amides known for their applications in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

N-(4-amino-2-chlorophenyl)-2-methoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-14-5-9(13)12-8-3-2-6(11)4-7(8)10/h2-4H,5,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHHVQJOCBFZIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588210 | |

| Record name | N-(4-Amino-2-chlorophenyl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926219-03-6 | |

| Record name | N-(4-Amino-2-chlorophenyl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Acylation of 4-amino-2-chlorophenol or 4-amino-2-chloroaniline with 2-methoxyacetyl chloride

-

- 4-amino-2-chlorophenol or 4-amino-2-chloroaniline (aromatic amine with chloro and amino substituents)

- 2-methoxyacetyl chloride (acylating agent)

-

- Solvent: Typically an inert organic solvent such as dichloromethane or acetone

- Base: Triethylamine or potassium carbonate to scavenge HCl formed during the reaction

- Temperature: Usually maintained at 0°C to room temperature to control reaction rate and minimize side reactions

- Time: Several hours under stirring to ensure complete conversion

-

- The nucleophilic amino group attacks the electrophilic carbonyl carbon of 2-methoxyacetyl chloride, forming the amide bond.

- The base neutralizes the released HCl, preventing protonation of the amine and side reactions.

-

- The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to obtain high-purity N-(4-amino-2-chlorophenyl)-2-methoxyacetamide.

This method is supported by synthesis data from Vulcanchem and PubChem databases, which describe the reaction of 4-amino-2-chlorophenol with 2-methoxyacetyl chloride in the presence of triethylamine as a base.

Alternative Synthetic Route via Reduction of Nitro Precursors

Step 1: Preparation of 4-nitro-2-chlorophenyl-2-methoxyacetamide

- Starting from 4-nitro-2-chlorophenol or 4-nitro-2-chloroaniline, acylation with 2-methoxyacetyl chloride is performed under similar conditions as above.

Step 2: Catalytic Hydrogenation or Chemical Reduction

- The nitro group is reduced to an amino group using catalytic hydrogenation (e.g., hydrogen gas with Pd/C catalyst) or chemical reducing agents such as iron powder in acetic acid.

- This step converts the nitro intermediate into the target amino-substituted amide.

-

- This route allows for better control of substitution patterns and can improve yields by isolating intermediates.

- Reduction conditions are mild and selective, preserving the amide functionality.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Acylation of 4-amino-2-chlorophenol | 4-amino-2-chlorophenol, 2-methoxyacetyl chloride | Triethylamine, dichloromethane, 0–25°C | Simple, direct, fewer steps | Requires pure amine starting material |

| Acylation of Nitro Precursor + Reduction | 4-nitro-2-chlorophenol, 2-methoxyacetyl chloride | Catalytic hydrogenation or Fe/AcOH reduction | Allows intermediate purification, better control | Additional reduction step, longer process |

Research Findings and Optimization Notes

Base Selection: Triethylamine is commonly used due to its efficiency in neutralizing HCl and its solubility in organic solvents, which facilitates smooth reaction progress.

Solvent Effects: Polar aprotic solvents like dichloromethane or acetone provide good solubility for reactants and products, enhancing reaction rates and yields.

Temperature Control: Maintaining low to ambient temperatures prevents side reactions such as over-acylation or hydrolysis of acyl chloride.

Purification: Crystallization from suitable solvents or chromatographic purification ensures removal of unreacted starting materials and by-products, critical for research-grade compound purity.

Yield Considerations: Reported yields for similar amide syntheses range from moderate to high (40–80%), depending on reaction scale and purification efficiency.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N-(4-amino-2-chlorophenyl)-2-methoxyacetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of corresponding nitro or hydroxyl derivatives.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the amino group to an amine or other reduced forms.

Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

Oxidation: Nitro or hydroxyl derivatives.

Reduction: Amines or other reduced forms.

Substitution: Hydroxyl, alkoxy, or amino derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N-(4-amino-2-chlorophenyl)-2-methoxyacetamide has been investigated for its potential anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the amino and chloro substituents may enhance its activity against specific cancer types.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against certain bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. This could be beneficial in treating conditions such as arthritis or other inflammatory diseases, where modulation of inflammatory pathways is crucial.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the effects of this compound on breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that further investigation into the compound's mechanism of action could lead to the development of new anticancer therapies .

Case Study 2: Antimicrobial Activity

In another research project, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed promising results, inhibiting bacterial growth at concentrations lower than those required for conventional antibiotics. This suggests potential for use in treating resistant bacterial infections.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The amino and methoxyacetamide groups may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The chlorine atom may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substitution Patterns

N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide

- Key Differences: The phenyl ring here has 3-chloro and 4-fluoro substituents instead of 4-amino and 2-chloro. The diphenylacetamide backbone introduces steric bulk absent in the target compound.

- Crystallographic studies reveal dihedral angles of 10.8° (acetamide vs. chlorophenyl) and 85.8° (acetamide vs. phenyl rings), influencing packing efficiency .

N-(2-((4-Ethylphenyl)amino)benzo[d]oxazole-5-yl)-2-methoxyacetamide

- Key Differences : Incorporates a benzo[d]oxazole core, adding rigidity compared to the flexible phenyl group in the target compound.

- Impact: The oxazole moiety may enhance binding specificity in biological systems, as seen in kinase inhibitors. The ethylphenyl group increases hydrophobicity, whereas the target’s amino group improves solubility .

2-Chloro-N-(4-fluorophenyl)acetamide

- Key Differences : Chloro substituent on the acetamide chain instead of the phenyl ring.

- However, the lack of a methoxy group reduces steric shielding .

Physicochemical Properties

Biologische Aktivität

N-(4-amino-2-chlorophenyl)-2-methoxyacetamide is an organic compound that has garnered attention in biological research due to its potential bioactive properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 228.67 g/mol. Its structure features an amine group, a chloro substituent, and a methoxyacetamide functional group, which may influence its biological interactions and reactivity.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. The amino and methoxy groups may facilitate binding to enzymes or receptors, modulating various biological pathways. The presence of the chlorine atom is thought to enhance lipophilicity, improving cell membrane penetration and access to intracellular targets.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against several bacterial strains. Results indicated significant inhibition zones, highlighting its potential as an antimicrobial agent.

- Anticancer Activity : In vitro studies demonstrated that this compound could induce apoptosis in specific cancer cell lines. The mechanism appears to involve modulation of apoptotic pathways, although further investigation is necessary to confirm these findings and explore in vivo effects .

- Comparative Analysis with Similar Compounds : A comparative study with structurally related compounds showed that this compound exhibited unique biological activities due to its distinct functional groups. For example, compounds lacking the methoxy group displayed reduced solubility and bioactivity.

Data Table: Comparative Biological Activity

| Compound Name | Antimicrobial Activity | Antifungal Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Yes | Preliminary Evidence | Yes |

| N-(3-amino-4-chlorophenyl)-2-methoxyacetamide | Yes | No | Limited Evidence |

| 4-Amino-2-chlorophenyl acetate | Moderate | No | No |

| N,N-Dimethyl-N-(4-amino-2-chlorophenyl)acetamide | Limited | Limited | Yes |

Q & A

Q. What are the established synthetic routes for N-(4-amino-2-chlorophenyl)-2-methoxyacetamide, and how can reaction conditions be optimized?

The synthesis of structurally analogous N-substituted acetamides typically involves condensation reactions between substituted anilines and activated carbonyl derivatives. For example:

- Stepwise condensation : Reacting 4-amino-2-chloroaniline with methoxyacetyl chloride in dichloromethane (DCM) at low temperatures (273 K) in the presence of triethylamine (TEA) as a base to neutralize HCl byproducts .

- Crystallization : Single crystals for structural validation can be grown via slow evaporation of toluene or DCM, as demonstrated for similar acetamide derivatives .

- Yield optimization : Reducing reaction steps (e.g., avoiding protective groups) and controlling stoichiometry (1:1 molar ratio of amine to acyl chloride) can improve overall yields (2–5% for multi-step routes vs. 20–30% for streamlined protocols) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray crystallography : Essential for confirming molecular geometry, intramolecular interactions (e.g., C–H···O), and hydrogen-bonding networks (N–H···O) that stabilize crystal packing . Bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between aromatic rings and acetamide groups (~10–85°) provide structural benchmarks .

- NMR/IR spectroscopy : H NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons influenced by Cl/F substituents). IR identifies amide C=O stretches (~1650–1680 cm) and N–H bends (~3300 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for derivatives of this compound?

Discrepancies in bioactivity often arise from:

- Structural variations : Minor substituent changes (e.g., replacing methoxy with ethoxy) alter solubility or target binding. Comparative studies using isosteric analogs (e.g., replacing Cl with F) can isolate electronic vs. steric effects .

- Assay conditions : Variations in solvent (DMSO vs. aqueous buffers) or cell lines (e.g., HEK293 vs. HeLa) may skew results. Standardizing protocols (e.g., IC measurements under identical conditions) is critical .

- Data normalization : Use internal controls (e.g., reference inhibitors like AZD8931 for kinase assays) to calibrate activity thresholds .

Q. What strategies improve the thermodynamic stability of this compound in solution?

- Hydrogen-bond engineering : Introducing electron-withdrawing groups (e.g., NO) on the phenyl ring enhances N–H···O interactions, reducing hydrolysis rates .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize the amide bond compared to protic solvents (e.g., ethanol) .

- pH control : Buffering solutions at pH 6–7 minimizes acid/base-catalyzed degradation. Stability studies using HPLC at 25°C/40°C provide degradation kinetics .

Q. How do intermolecular interactions influence the compound’s solid-state properties?

- Packing analysis : Crystallographic data reveal that N–H···O hydrogen bonds form infinite 1D chains along the c-axis, while weak C–H···O interactions contribute to 3D lattice stability .

- Thermal stability : Differential scanning calorimetry (DSC) shows melting points correlate with packing efficiency (e.g., compounds with tighter π-π stacking melt at higher temperatures, ~420–450 K) .

Methodological Recommendations

- Synthesis : Prioritize Schlenk-line techniques under inert gas (N) to avoid oxidation of the amino group .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for high-purity (>95%) material .

- Data validation : Cross-reference crystallographic data with Cambridge Structural Database (CSD) entries for analogous compounds to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.